molecular formula C12H19N3O B8465895 Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Cat. No.: B8465895
M. Wt: 221.30 g/mol
InChI Key: NPBXSMXLVPYBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-methyl-6-(1-methylpiperidin-4-yl)oxypyridin-2-amine

InChI

InChI=1S/C12H19N3O/c1-13-11-4-3-5-12(14-11)16-10-6-8-15(2)9-7-10/h3-5,10H,6-9H2,1-2H3,(H,13,14)

InChI Key

NPBXSMXLVPYBLX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC=C1)OC2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine sodium methoxide (290 mg, 5.38 mmol), paraformaldehyde (94 mg, 3.13 mmol), 6-(1-methyl-piperidin-4-yloxy)-pyridin-2-ylamine (preparation 60, 260 mg, 1.25 mmol) and methanol (5 mL), heat at 50° C. for 20 hr. Add NaBH4 (85 mg, 2.25 mmol), beat at reflux for 1.5 hr. Then add 1.0N KOH solution (2 mL), beat at reflux for 2 hr. Partition between water and CH2Cl2, extract aqueous phase with CH2Cl2. Combine organic layers, dry over Na2SO4, filter and concentrate to give a residue. Chromatography (silica gel) eluting with 5% 2M NH3-methanol in methylene dichloride provides 230 mg of methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine with a small amount (5-10%) of inseparable starting amine.
Name
sodium methoxide
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.